
ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound with a molecular mass of 213.10 g/mol . It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms. This compound is part of the pyrrolizine family, known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with hydrazine hydrate in ethanol, followed by cyclization and esterification reactions . The reaction conditions typically involve refluxing the mixture to ensure complete conversion of reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Indole derivatives: Indole compounds are known for their diverse biological activities, including anticancer and antiviral effects.
Pyrrolidinone derivatives: These compounds have shown promise in various therapeutic applications, including as anti-inflammatory and antitumor agents.
Propiedades
Número CAS |
21823-71-2 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-8,12H,2-5H2,1H3 |
Clave InChI |
OEORORSSMDNAII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2CCCN2C(=O)C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


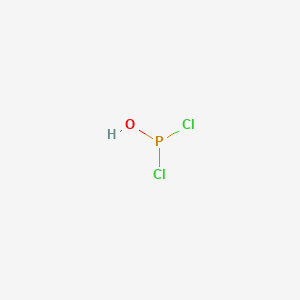
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
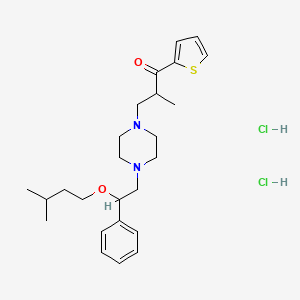

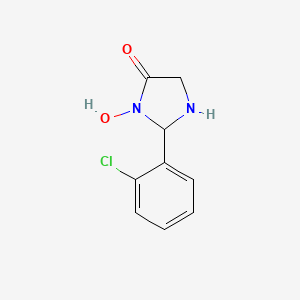

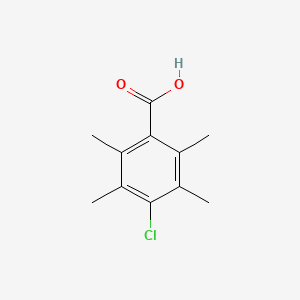
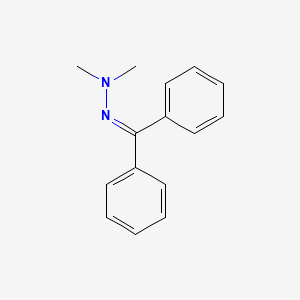


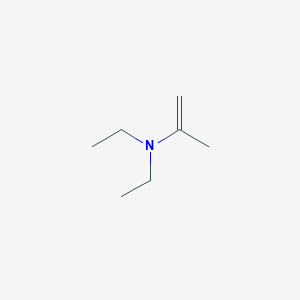

![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)

